2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one belongs to a class of chemical compounds characterized by a 2-(piperidin-1-yl)pyrimidin-4(3H)-one structure with a specific spirocyclic moiety. This particular compound features a 1-oxa-9-azaspiro[5.5]undeca-3-ene ring system. While limited information is available specifically for 2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, its structural class suggests potential applications in pharmaceutical research, possibly as intermediates or building blocks for more complex molecules with biological activity. Further research is needed to elucidate its specific properties and potential uses. []
2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. The compound's molecular formula is with a molecular weight of approximately 226.32 g/mol. It belongs to a class of compounds known as spiroaminals, which are recognized for their diverse biological activities and potential applications in medicinal chemistry.
This compound is classified under organic compounds, specifically within the category of spirocyclic amines. It has garnered attention in the field of synthetic organic chemistry due to its potential as a building block for various bioactive molecules. The Chemical Abstracts Service (CAS) number for this compound is 2097943-74-1, facilitating its identification in chemical databases .
The synthesis of 2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one can be approached through several methods, primarily focusing on one-pot or multi-step reactions that incorporate the formation of the spirocyclic structure.
The molecular structure of 2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one features a spirocyclic framework with an oxazolidine moiety and an amine group.
CC(C(=O)N1CCC2(CCCCO2)CC1)N
This representation aids in visualizing the molecular architecture and understanding its potential interactions with biological targets.
The presence of both nitrogen and oxygen atoms in the ring system contributes to the compound's unique properties, potentially influencing its reactivity and biological activity.
The compound can participate in various chemical reactions, including:
The mechanism of action for 2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is primarily explored through its interactions with biological targets such as receptors or enzymes.
While specific physical properties such as density or boiling point are not readily available, the melting point has been documented in some studies as part of broader analyses of similar compounds.
Key chemical properties include:
The applications of 2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one span several scientific domains:
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.: 9004-10-8
CAS No.:
CAS No.: 7170-05-0